methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group, a 5-chlorothiophene-2-carbonyl imino moiety, and a methyl acetate side chain. This structure combines electron-withdrawing (nitro, chlorothiophene) and electron-donating (acetate) groups, conferring unique physicochemical properties. While direct evidence about its synthesis or applications is absent in the provided materials, analogous benzothiazole derivatives are synthesized via multi-component reactions involving benzothiazoles, halogenated esters, and aromatic substituents, as seen in related compounds . Crystallographic tools like SHELXL and SIR97 are critical for resolving such complex structures .
Properties
IUPAC Name |
methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5S2/c1-24-13(20)7-18-9-3-2-8(19(22)23)6-11(9)26-15(18)17-14(21)10-4-5-12(16)25-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZUFDQTKAMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzothiazole ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Thiophene Moiety: The thiophene ring is synthesized separately and then chlorinated using thionyl chloride.
Coupling Reaction: The chlorinated thiophene is coupled with the nitrobenzothiazole derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common industrial methods may involve continuous flow reactors and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () Structural Differences: Replaces the 5-chlorothiophene-nitro group with an indole moiety and a cyanoacetate ester. Synthesis: Prepared via a three-component reaction (benzothiazole, ethyl bromocyanoacetate, indole derivatives) under reflux in acetone for 5 hours, yielding 60–80% . Characterization: Confirmed by ¹H/¹³C NMR, IR, and mass spectrometry, similar to methods applicable to the target compound .
Thiazol-5-ylmethyl Carbamates () Structural Differences: Feature thiazole rings linked to ureido and hydroperoxy groups instead of benzothiazole-chlorothiophene systems.
Physicochemical Properties
Research Findings and Challenges
- Crystallographic Analysis: The target compound’s Z-configuration imino group likely necessitates SHELXL for refinement, given its robustness in handling stereochemical complexity .
- Synthetic Limitations : Unlike ’s high-yield reactions, the nitro and chlorothiophene groups in the target compound may introduce steric hindrance, reducing reaction efficiency.
- Biological Potential: While ’s carbamates show bioactivity, the target compound’s nitro group could confer cytotoxicity or antimicrobial properties, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
